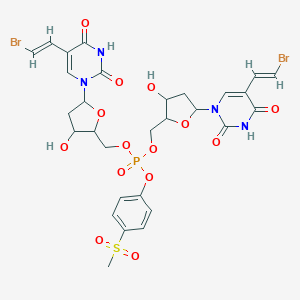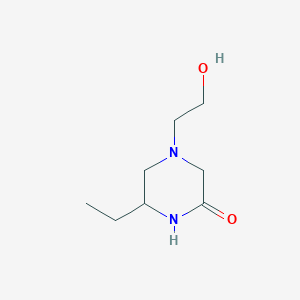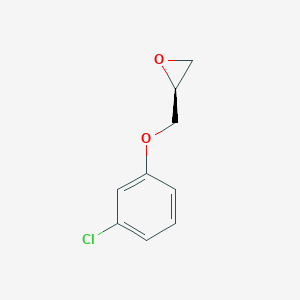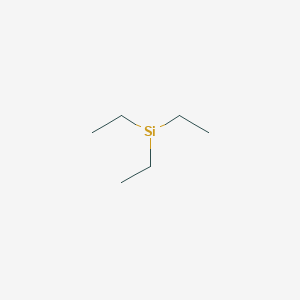
Triethylsilan
Übersicht
Beschreibung
Triethylsilane is a chemical compound that is used extensively in organic synthesis. It is a silane with the formula SiH(C2H5)3, consisting of a silicon atom bonded to a hydrogen atom and three ethyl groups. This compound is known for its applications in reductive reactions and as a protective group in the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of triethylsilane-related compounds involves various chemical reactions. For instance, the synthesis of triethylsiloxy-substituted alumoxanes relates to the structural relationship to the minerals boehmite and diaspore, indicating the versatility of triethylsilane derivatives in mimicking mineral structures . Additionally, the synthesis of tris[2-(dimethylamino)phenyl]silane and -germane compounds demonstrates the ability to create complex structures with triethylsilane, which encapsulate hydrogen atoms bonded to silicon, influencing bond characteristics .
Molecular Structure Analysis
The molecular structure of triethylsilane derivatives can be quite complex. For example, the hexacoordination of the two central silicon atoms in 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes shows a distorted octahedral coordination, which is a result of Si···O interactions . This highlights the potential for triethylsilane to form various molecular geometries and engage in different types of bonding interactions.
Chemical Reactions Analysis
Triethylsilane is a key reagent in many chemical reactions. It is used in the reduction of C–C multiple bonds, functional groups, reductive coupling, and cyclization, which are important for the synthesis of pharmacologically relevant scaffolds . It also plays a role in the radical reduction of aromatic azides to amines , and in catalytic transfer hydrogenation reactions . These reactions demonstrate the chemical versatility and utility of triethylsilane in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triethylsilane and its derivatives are influenced by their molecular structure. For instance, hexakis(trimethylsilyl)disilane is a highly branched and symmetrical organopolysilane with unique physical and spectral properties . The use of triethylsilane as a carbocation scavenger in peptide synthesis improves efficiency and selectivity, indicating its beneficial role in sensitive chemical processes . Moreover, the synthesis and reactions of polythiadisilabicycloalkanes show that triethylsilane derivatives can form stable structures with interesting reactivity patterns .
Wissenschaftliche Forschungsanwendungen
Hydrosilylierung von Olefinen
Triethylsilan: wird häufig in der Hydrosilylierung von Olefinen eingesetzt, einem Prozess, der Silizium-Wasserstoff-Bindungen an ungesättigte organische Verbindungen addiert . Diese Reaktion ist grundlegend für die Herstellung von Alkylsilanen, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika, Polymeren und verschiedenen organischen Siliziumverbindungen sind.
Reduktive Kupplung von Enonen und Allen
TES wirkt als Reduktionsmittel bei der regioselektiven reduktiven Kupplung von Enonen und Allen . Diese Anwendung ist entscheidend in der organischen Synthese, da sie den Aufbau komplexer molekularer Architekturen mit hoher Präzision ermöglicht.
Beckmann-Umlagerung
In der Beckmann-Umlagerung wird TES verwendet, um Ketoxime in Amide umzuwandeln . Diese Reaktion ist besonders nützlich bei der Synthese von Lactamen, die cyclische Amide und Schlüsselkomponenten in vielen Pharmazeutika sind.
Katalysator für kationische Polymerisation
TES dient als Katalysator für die redoxinitiierte kationische Polymerisation . Dieser Prozess wird bei der Herstellung von Hochleistungspolymeren eingesetzt, die Anwendung in Bereichen von der Elektronik bis zur Materialwissenschaft finden.
Chemische Gasphasenabscheidung (CVD)
In der Materialwissenschaft wird TES als Vorläufer für die chemische Gasphasenabscheidung (CVD) und die plasmagestützte CVD (PECVD) verwendet . Diese Techniken sind unerlässlich für die Herstellung von dünnen Schichten, Beschichtungen und Nanomaterialien mit Anwendungen in Halbleitern, Solarzellen und Nanotechnologie.
Silikonkautschuk und -gele
TES ist ein Vernetzungsmittel in Silikonkautschuken und -gelen, das ihre Härte, Festigkeit, Hitzebeständigkeit und Chemikalienbeständigkeit verbessert . Diese verbesserten Materialien finden breite Anwendung in medizinischen Geräten, Dichtungen und verschiedenen industriellen Anwendungen.
Tinten- und Beschichtungsdispergiermittel
Als Dispergiermittel und Verdickungsmittel in Tinten und Beschichtungen verbessert TES die Fließfähigkeit und Gleichmäßigkeit und bildet eine schützende Schicht, die die Haltbarkeit und Qualität der Druckmaterialien verbessert .
Wasserabweisendes Mittel und Grenzflächenmittel
In der Bau- und Textilindustrie wird TES als wasserabweisendes Mittel und Grenzflächenmittel eingesetzt. Es erhöht die Oberflächenspannung, verbessert die Feuchtigkeitsbeständigkeit und reduziert den Reibungskoeffizienten, wodurch Materialien vor Wasserschäden geschützt werden .
Wirkmechanismus
Target of Action
Triethylsilane is an organosilicon compound with the formula (C2H5)3SiH . The primary target of triethylsilane is the Si-H bond, which is highly reactive .
Mode of Action
The polar nature of the Si-H bond enables triethylsilane to act as a hydride donor to electron-deficient centers . The reduction mechanism of triethylsilane involves the transfer of hydride ions from the silane to the substrate, resulting in the formation of a silylene ether intermediate . This intermediate can then react to produce the reduction product .
Biochemical Pathways
Triethylsilane is often used in studies of hydrosilylation catalysis . It participates in various chemical transformations, including the addition of triethylsilane across multiple bonds under the influence of metal catalysts . For example, terminal alkynes undergo hydrosilylations easily with triethylsilane in the presence of platinum, rhodium, ruthenium, osmium, or iridium catalysts .
Pharmacokinetics
Triethylsilane is a colorless liquid with a density of 0.728 g/mL . It has a boiling point of 107-108 °C . It is insoluble in water but soluble in hydrocarbons, halocarbons, and ethers . These properties may affect its bioavailability and distribution in the body.
Result of Action
The reactivity of the Si-H bond in triethylsilane leads to various molecular and cellular effects. For instance, it can act as a reducing agent in organic synthesis and as a precursor to silyl ethers . It can also participate in the synthesis of symmetrical and nonsymmetrical ethers from various aldehydes and ketones .
Action Environment
Triethylsilane is sensitive to acid, alkali, and moisture, and hydrogen will be released in contact with moisture . It is recommended to store under dry conditions and use in a fume hood . Environmental factors such as pH and humidity can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Triethylsilane is highly flammable . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat/sparks/open flames/hot surfaces .
Relevant Papers One of the relevant papers is “Triethylsilane Introduced Precursor Engineering Towards Efficient and Stable Perovskite Solar Cells” which discusses the use of triethylsilane in the development of efficient and stable perovskite solar cells .
Eigenschaften
InChI |
InChI=1S/C6H15Si/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTIBZLKQPJVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870702 | |
| Record name | Silane, triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617-86-7 | |
| Record name | Triethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIETHYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F9429873L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







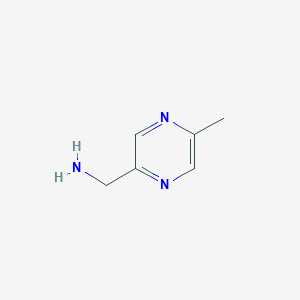

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
